
Quinoxalina, 2-(bromometil)-, 1,4-dióxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinoxaline 1,4-dioxides have been the focus of synthetic chemists due to their high reactivity and tendency to undergo various rearrangements . The most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives have been considered .Molecular Structure Analysis
Quinoxaline 1,4-dioxides are structures composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .Chemical Reactions Analysis
Quinoxaline 1,4-dioxides have been known to exhibit a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical And Chemical Properties Analysis
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is a heterocyclic organic compound that contains both nitrogen and oxygen atoms. It has a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol.Aplicaciones Científicas De Investigación
Desarrollo de fármacos antibacterianos
Los 1,4-dióxidos de quinoxalina han sido reconocidos por sus propiedades antibacterianas. Los derivados de esta serie se han aplicado clínicamente como fármacos antibacterianos, particularmente en la lucha contra las infecciones bacterianas . La estructura de quinoxalina, 2-(bromometil)-, 1,4-dióxido, permite la síntesis de compuestos novedosos que pueden interactuar con proteínas y enzimas bacterianas, lo que podría conducir al desarrollo de nuevos agentes antibacterianos.
Investigación de agentes anticancerígenos
La presencia de átomos de nitrógeno en los 1,4-dióxidos de quinoxalina contribuye a su interacción con los objetivos de las células cancerosas. Estos compuestos se han estudiado por su posible uso en terapia contra el cáncer, y la investigación se centra en su capacidad para formar enlaces con proteínas y enzimas diana en las células cancerosas . El grupo 2-(bromometil) en el compuesto podría utilizarse para mejorar estas interacciones, lo que lo convierte en una parte valiosa en el diseño de fármacos contra el cáncer.
Aplicaciones antiparasitarias
Los derivados de quinoxalina han mostrado potencial en el tratamiento de enfermedades parasitarias como la malaria, la tripanosomiasis, la leishmaniasis y la amebiasis . La característica del 1,4-dióxido del compuesto juega un papel crucial en su actividad biológica contra los parásitos, lo que ofrece una vía para el desarrollo de nuevos fármacos antiparasitarios.
Uso agrícola
Más allá de las aplicaciones médicas, los 1,4-dióxidos de quinoxalina se han utilizado en la agricultura como promotores del crecimiento en el ganado. Sus propiedades antibacterianas ayudan a mantener la salud de los animales, lo que mejora las tasas de crecimiento y la productividad general .
Síntesis de compuestos heterocíclicos
La alta reactividad y la tendencia de los 1,4-dióxidos de quinoxalina a sufrir diversas transposiciones los convierten en sustratos interesantes para los químicos sintéticos. Se utilizan en la síntesis de una amplia gama de compuestos heterocíclicos, que son estructuras clave en la química medicinal debido a sus diversas propiedades biológicas .
Propiedades antioxidantes
La investigación ha indicado que los derivados de quinoxalina pueden exhibir propiedades antioxidantes. Esto es particularmente relevante en el contexto de las enfermedades relacionadas con el estrés oxidativo, donde estos compuestos podrían utilizarse potencialmente para mitigar los efectos de las especies reactivas de oxígeno en las células .
Mecanismo De Acción
Target of Action
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide, also known as Quinoxaline 1,4-dioxides, is a class of heterocyclic N-oxides that have a wide range of biological activity. They are known to target bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The presence of two N-oxide groups determines the pharmaceutical properties of quinoxaline-1,4-dioxides .
Mode of Action
The presence of different nitrogen electron-donor atoms in the structure of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions . Aliphatic and aromatic N-oxides are known as prodrugs due to their ability to be reduced by various oxidoreductases expressed in bacterial and tumor cells .
Biochemical Pathways
It is known that the compound has a high reactivity and tendency to undergo various rearrangements . This suggests that it may interact with multiple biochemical pathways, leading to its wide range of biological activity.
Result of Action
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide exhibits a wide spectrum of biological activity. It has been found to have antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic properties . For example, one derivative of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide, known as Conoidin A, has been shown to exhibit potent lytic activity against P. falciparum and constitutes an irreversible Peroxiredoxin-2 (Prx2) inhibitor .
Direcciones Futuras
Quinoxaline 1,4-dioxides present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . Their wide range of biological activity determines the prospects of their practical use in the development of drugs of various pharmaceutical groups .
Análisis Bioquímico
Biochemical Properties
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide interacts with various enzymes, proteins, and other biomolecules. The high reactivity and tendency to undergo various rearrangements have piqued the interest of synthetic chemists . The presence of different nitrogen electron-donor atoms in the structure improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions .
Cellular Effects
The effects of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a high reactivity and tendency to undergo various rearrangements .
Metabolic Pathways
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The subcellular localization of Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide and its effects on its activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-7-6-11(13)8-3-1-2-4-9(8)12(7)14/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRAKFGTLLHWGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C[N+]2=O)CBr)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482572 |
Source


|
| Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18080-66-5 |
Source


|
| Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


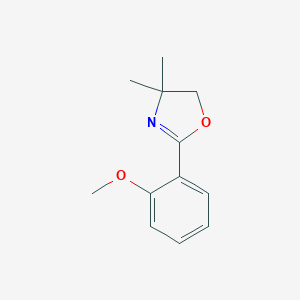


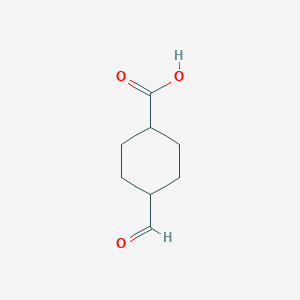
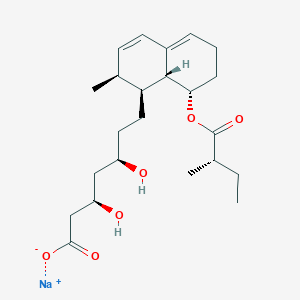


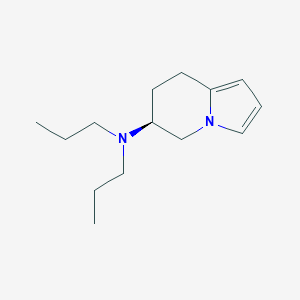
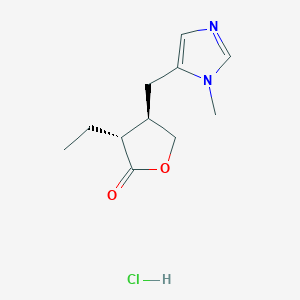



![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)